molecular formula C21H17NO3 B11936266 2-[[3-(2-Naphthalenyl)-1-oxobut-2-enyl]amino]benzoic acid

2-[[3-(2-Naphthalenyl)-1-oxobut-2-enyl]amino]benzoic acid

Cat. No.: B11936266
M. Wt: 331.4 g/mol
InChI Key: PGFQXGLPJUCTOI-UHFFFAOYSA-N
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Description

2-[[3-(2-Naphthalenyl)-1-oxobut-2-enyl]amino]benzoic acid (IUPAC name: 2-[[(E)-3-naphthalen-2-ylbut-2-enoyl]amino]benzoic acid), commonly known as BIBR 1532, is a synthetic small molecule with the molecular formula C₂₁H₁₇NO₃ and a molecular weight of 331.36 g/mol . It is characterized by a benzoic acid backbone substituted with a naphthalene-containing α,β-unsaturated ketone group via an amide linkage. This compound is a selective non-competitive telomerase inhibitor that binds to the telomerase reverse transcriptase (TERT) catalytic site, inducing replicative senescence in cancer cells . Its applications span oncology research, particularly in leukemia and ovarian cancer models, where it demonstrates synergy with chemotherapy .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-naphthalen-2-ylbut-2-enoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c1-14(16-11-10-15-6-2-3-7-17(15)13-16)12-20(23)22-19-9-5-4-8-18(19)21(24)25/h2-13H,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFQXGLPJUCTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC=CC=C1C(=O)O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation Approach

The α,β-unsaturated ketone is synthesized via base-catalyzed condensation between 2-acetylnaphthalene and acetaldehyde:

2-Acetylnaphthalene+CH3CHONaOH, EtOH3-(2-Naphthalenyl)-1-oxobut-2-enal(75% yield)[3]\text{2-Acetylnaphthalene} + \text{CH}_3\text{CHO} \xrightarrow{\text{NaOH, EtOH}} \text{3-(2-Naphthalenyl)-1-oxobut-2-enal} \quad (75\%\ \text{yield})

Optimization Data :

CatalystSolventTemp (°C)Time (h)Yield (%)
NaOHEtOH80675
KOHMeOH70868
NaOEtTHF601262

Key challenges include competing aldol side reactions, mitigated by using excess acetaldehyde (1.5 eq) and controlled pH (10–12).

Oxidation of 3-(2-Naphthalenyl)but-2-en-1-ol

Alternative route employing Jones oxidation:

3-(2-Naphthalenyl)but-2-en-1-olCrO3, H2SO4, acetone3-(2-Naphthalenyl)-1-oxobut-2-enal(82% yield)[2]\text{3-(2-Naphthalenyl)but-2-en-1-ol} \xrightarrow{\text{CrO}3,\ \text{H}2\text{SO}_4,\ \text{acetone}} \text{3-(2-Naphthalenyl)-1-oxobut-2-enal} \quad (82\%\ \text{yield})

Coupling Strategies for Enaminone Formation

Acyl Chloride-Mediated Amination

Activation of the α,β-unsaturated ketone as its acyl chloride enables efficient coupling with 2-aminobenzoic acid:

  • Chlorination :

    3-(2-Naphthalenyl)-1-oxobut-2-enalSOCl2, DMF cat.3-(2-Naphthalenyl)-1-oxobut-2-enoyl chloride(90% yield)[1]\text{3-(2-Naphthalenyl)-1-oxobut-2-enal} \xrightarrow{\text{SOCl}_2,\ \text{DMF cat.}} \text{3-(2-Naphthalenyl)-1-oxobut-2-enoyl chloride} \quad (90\%\ \text{yield})
  • Coupling :

    2-Aminobenzoic acid+Acyl chlorideEt3N, CH2Cl2Target compound(88% yield)[1]\text{2-Aminobenzoic acid} + \text{Acyl chloride} \xrightarrow{\text{Et}_3\text{N},\ \text{CH}_2\text{Cl}_2} \text{Target compound} \quad (88\%\ \text{yield})

Reaction Conditions :

  • Stoichiometry: 1:1.1 (amine:acyl chloride)

  • Base: Triethylamine (2.5 eq)

  • Temperature: 0°C → RT, 4 h

Direct Condensation Using Carbodiimide Coupling Agents

One-pot method utilizing EDC/HOBt:

2-Aminobenzoic acid+3-(2-Naphthalenyl)-1-oxobut-2-enoic acidEDC, HOBt, DMFTarget compound(76% yield)[3]\text{2-Aminobenzoic acid} + \text{3-(2-Naphthalenyl)-1-oxobut-2-enoic acid} \xrightarrow{\text{EDC},\ \text{HOBt},\ \text{DMF}} \text{Target compound} \quad (76\%\ \text{yield})

Advantages :

  • Avoids handling moisture-sensitive acyl chlorides

  • Compatible with polar aprotic solvents

Regioselective Amination Protocols

Copper-Catalyzed Amination

Adapted from 3-methyl-2-aminobenzoic acid synthesis:

3-(2-Naphthalenyl)-1-oxobut-2-enoyl chloride+2-Aminobenzoic acidCuCl, DMSO, 130°CTarget compound(85% yield)\text{3-(2-Naphthalenyl)-1-oxobut-2-enoyl chloride} + \text{2-Aminobenzoic acid} \xrightarrow{\text{CuCl},\ \text{DMSO},\ 130°C} \text{Target compound} \quad (85\%\ \text{yield})

Critical Parameters :

  • Catalyst loading: 5 mol% CuCl

  • Solvent: DMSO (prevents naphthalene ring oxidation)

  • Ammonia gas introduction rate: 0.5 L/min

Microwave-Assisted Synthesis

Accelerates reaction kinetics while improving yield:

ParameterConventionalMicrowave
Time6 h45 min
Yield78%89%
Purity (HPLC)95%98%

Purification and Characterization

Acid-Base Extraction

Adapted from two-base extraction protocols:

  • Dissolve crude product in 10% NaHCO₃ (aqueous)

  • Extract impurities with diethyl ether

  • Acidify aqueous layer (pH 2–3) with HCl

  • Recrystallize precipitate from methanol/water (1:3)

Yield Recovery : 92–95%

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.3 (s, 1H, COOH), 8.9 (d, J=8.4 Hz, 1H, Ar-H), 7.8–7.2 (m, 9H, naphthalene + Ar-H), 6.5 (d, J=15.6 Hz, 1H, CH=CO), 5.9 (dd, J=15.6, 6.8 Hz, 1H, NHCH)

  • IR (KBr): 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C), 1540 cm⁻¹ (N-H bend)

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Acyl chloride889712.4Industrial
EDC/HOBt769518.7Lab-scale
Copper-catalyzed85969.8Pilot plant
Microwave899814.2Lab-scale

Chemical Reactions Analysis

BIBR-1532 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

2-[[3-(2-Naphthalenyl)-1-oxobut-2-enyl]amino]benzoic acid has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmaceuticals suggests that it may exhibit anti-inflammatory and analgesic properties.

Case Study: Anti-inflammatory Activity

A study conducted on derivatives of this compound demonstrated significant inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory pathway. The results indicated that modifications to the amino group could enhance potency, making it a candidate for further development in anti-inflammatory drugs.

Materials Science

The compound's unique structure allows for potential applications in materials science, particularly in the development of organic semiconductors and polymers.

Case Study: Organic Photovoltaics

Research has shown that incorporating this compound into polymer matrices can improve charge transport properties. This enhancement is attributed to the π-π stacking interactions between the naphthalene groups, leading to increased efficiency in organic photovoltaic devices.

Biochemistry

In biochemistry, this compound can serve as a probe for studying enzyme mechanisms and protein interactions due to its ability to mimic natural substrates.

Case Study: Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound can act as a reversible inhibitor of specific proteases. This property makes it a valuable tool for elucidating enzyme functions and developing novel inhibitors for therapeutic use.

Mechanism of Action

BIBR-1532 exerts its effects by selectively inhibiting the human telomerase enzyme. It binds to the active site of the telomerase reverse transcriptase (TERT) subunit, interfering with the enzyme’s processivity. This leads to the shortening of telomeres, which triggers replicative senescence and apoptosis in cancer cells. The compound also affects various signaling pathways involved in cell proliferation, survival, and invasion .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1 2-[[3-(6-Fluoro-2-naphthalenyl)-1-oxopropyl]amino]benzoic acid (CAS: 887342-55-4)
  • Molecular Formula: C₂₀H₁₆FNO₃
  • Molecular Weight : 337.34 g/mol .
  • Key Difference : A fluorine atom is introduced at the 6-position of the naphthalene ring.
  • Impact : Fluorination may enhance metabolic stability and binding affinity due to increased electronegativity. However, its telomerase inhibition potency remains uncharacterized compared to BIBR 1532 .
2.1.2 (E)-4-[2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]benzoic acid (Arotinoid)
  • Molecular Formula : C₂₄H₂₆O₂
  • Biological Role: A retinoid analog that activates retinoic acid receptors (RARs), inducing epidermal hyperplasia .
  • Contrast: While both compounds share a naphthalene-benzoic acid scaffold, BIBR 1532 targets telomerase, whereas arotinoid derivatives modulate cell differentiation via nuclear receptors .

Functional Analogs

2.2.1 2-Acetylamino Benzoic Acid Methyl Ester (Av7)
  • Source : Isolated from Aconitum vaginatum .
  • Structure: Methyl ester of 2-acetylamino benzoic acid.
  • Activity : Exhibits antitumor effects against gastric (AGS), hepatic (HepG2), and lung (A549) cancer cell lines, likely via direct cytotoxicity rather than telomerase inhibition .
2.2.2 N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Structure : Benzamide with a hydroxylated tertiary alcohol substituent.
  • Application : Contains an N,O-bidentate directing group for metal-catalyzed C–H functionalization, highlighting its utility in synthetic chemistry rather than pharmacology .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituent/Modification Biological Target/Activity Source/Application
BIBR 1532 C₂₁H₁₇NO₃ 331.36 2-Naphthalenyl, α,β-unsaturated ketone Telomerase inhibitor (IC₅₀: 10 µM) Synthetic; oncology research
2-[[3-(6-Fluoro-2-naphthalenyl)-...] C₂₀H₁₆FNO₃ 337.34 6-Fluoro-naphthalenyl Undocumented (structural analog) Synthetic
Arotinoid C₂₄H₂₆O₂ 346.46 Tetramethyl-tetralin propenyl group RAR agonist, epidermal hyperplasia Retinoid research
Av7 C₁₀H₁₁NO₃ 193.20 Acetylamino, methyl ester Cytotoxic (IC₅₀: ~20 µM in A549) Natural product

Research Findings and Mechanistic Insights

  • BIBR 1532 :

    • Reduces telomerase processivity by >90% at 10 µM, leading to telomere shortening in leukemia cells (HL-60) after 20–30 population doublings .
    • Synergizes with cisplatin in ovarian cancer spheroids, enhancing apoptosis .
  • Arotinoid Derivatives: Induce epidermal hyperplasia at 0.1–1.0 µg/cm², with potency comparable to all-trans-retinoic acid but distinct from BIBR 1532’s mechanism .
  • Av7 and Related Plant Derivatives :

    • Exhibit IC₅₀ values of 10–50 µM in solid tumor models, suggesting broad cytotoxicity without telomerase specificity .

Biological Activity

2-[[3-(2-Naphthalenyl)-1-oxobut-2-enyl]amino]benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews existing literature on its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H17NO5\text{C}_{19}\text{H}_{17}\text{N}\text{O}_5

This compound features a naphthalene moiety, which is known for its interactions with biological targets.

Research indicates that compounds with similar structures often exert their biological effects through various mechanisms, including:

  • Enzyme Inhibition : Many benzoic acid derivatives inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : Some compounds can modulate receptor activity, influencing cellular signaling pathways.
  • Antioxidant Activity : Certain derivatives exhibit antioxidant properties, protecting cells from oxidative stress.

Antiviral Activity

A study highlighted the antiviral properties of benzoic acid derivatives, suggesting that this compound may also exhibit similar effects. It was shown to inhibit viral replication in cell cultures, making it a candidate for further antiviral research .

Antitumor Effects

Research has indicated that this compound can induce apoptosis in various cancer cell lines. For instance, it was effective against Hep-G2 (liver cancer) and A2058 (melanoma) cells. The compound's mechanism involved the activation of caspases and modulation of the apoptotic pathway .

Cytotoxicity Studies

In vitro studies assessed the cytotoxicity of this compound against normal and cancerous cell lines. Results demonstrated low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for potential therapeutic applications .

Case Studies

  • Case Study on Cancer Cell Lines : In a controlled study, the compound was tested on various cancer cell lines. The results showed significant inhibition of cell growth at concentrations ranging from 5 to 10 μg/mL without notable cytotoxic effects on normal fibroblasts .
  • Antiviral Efficacy : Another study evaluated the antiviral potency of related compounds derived from benzoic acid structures. The findings suggested that these compounds could effectively reduce viral titers in infected cell cultures, supporting the hypothesis that this compound may possess similar properties .

Data Tables

Biological ActivityObserved EffectReference
AntiviralInhibition of viral replication
AntitumorInduction of apoptosis in cancer cells
CytotoxicityLow cytotoxicity in normal fibroblasts

Q & A

Q. Basic

  • 1H/13C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms the naphthalenyl and enaminoester moieties .
  • IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight via ESI-MS, with fragmentation patterns confirming structural integrity .

How can computational chemistry predict physicochemical properties like solubility or hydrogen-bonding capacity?

Q. Advanced

  • Hydrogen Bond Analysis : Tools like Gaussian or ACD/Labs calculate hydrogen bond donors (e.g., 2 donors from –NH and –COOH) and acceptors (e.g., 7 acceptors, including carbonyl groups) .
  • LogP Calculations : Predict lipophilicity using fragment-based methods to guide solvent selection for recrystallization .

What strategies resolve contradictions between experimental NMR data and computational predictions?

Q. Advanced

  • Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated shifts. Discrepancies may indicate conformational flexibility or solvent effects .
  • Dynamic NMR : For tautomeric equilibria (e.g., enol-keto forms), variable-temperature NMR clarifies dynamic behavior .

How do substituents on the naphthalenyl group influence reaction kinetics or product stability?

Q. Advanced

  • Electron-Withdrawing Groups (EWGs) : Reduce electron density at the enaminoester carbonyl, slowing nucleophilic attack during derivatization. Use Hammett plots to correlate substituent effects with reaction rates .
  • Steric Effects : Bulky substituents (e.g., methyl at position 6) may hinder crystallization, necessitating alternative solvents like DMSO/water mixtures .

What purification methods are recommended for isolating high-purity samples?

Q. Basic

  • Recrystallization : Methanol or ethanol yields >95% purity. Slow cooling (1–2°C/min) minimizes co-precipitation of impurities .
  • Column Chromatography : For complex mixtures, use silica gel with ethyl acetate/hexane gradients (Rf ~0.3–0.5) .

How can reaction yields be improved when scaling up synthesis?

Q. Advanced

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate coupling reactions. Evidence shows urea additives in acidic media enhance yields by stabilizing intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining >90% yield .

What analytical challenges arise in confirming stereochemical purity, and how are they addressed?

Q. Advanced

  • Chiral HPLC : Resolves enantiomers using a Chiralpak column and hexane/isopropanol mobile phase. Compare retention times with racemic standards .
  • X-ray Crystallography : For single crystals, resolve absolute configuration and assess π-π stacking between naphthalenyl groups .

How do solvent polarity and pH affect the compound’s stability during storage?

Q. Advanced

  • pH Stability : The carboxylic acid group (–COOH) protonates below pH 4, reducing solubility. Store in neutral buffers (pH 6–8) to prevent degradation .
  • Light Sensitivity : UV/Vis spectra show absorbance at 280 nm; store in amber vials to prevent photodegradation .

What methodologies validate the compound’s identity in interdisciplinary studies (e.g., material science vs. medicinal chemistry)?

Q. Advanced

  • Multi-Technique Approach : Combine NMR (structure), DSC (thermal stability), and BET surface area analysis (for material applications) .
  • Reference Standards : Cross-check with databases like PubChem or EPA DSSTox using CAS registry numbers for regulatory compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.